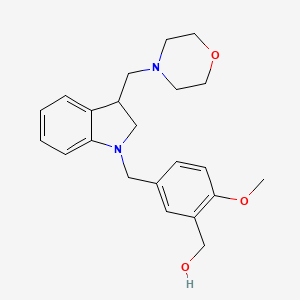![molecular formula C7H5N3S B13115320 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine CAS No. 516500-08-6](/img/structure/B13115320.png)
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine is a heterocyclic compound that features a unique fusion of azetidine, thiazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, yielding 5-chloro-7-methylthiazolo[4,5-D]pyrimidine-2(3H)-thione. This intermediate is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the halogenated positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions typically result in the formation of various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral drugs.
Medicine: Its potential anticancer properties are being explored, particularly in the context of targeted cancer therapies.
Wirkmechanismus
The mechanism of action of 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The compound’s anticancer effects are believed to result from the induction of apoptosis in cancer cells through the activation of caspase pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-D]pyrimidine: Shares the thiazole and pyrimidine rings but lacks the azetidine ring.
Thiazolo[3,2-A]pyrimidine: Another fused heterocyclic compound with a different ring fusion pattern.
Pyrano[2,3-D]thiazole: Contains a pyran ring fused to a thiazole ring.
Uniqueness
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazolo-pyrimidine derivatives and contributes to its diverse range of activities .
Eigenschaften
CAS-Nummer |
516500-08-6 |
|---|---|
Molekularformel |
C7H5N3S |
Molekulargewicht |
163.20 g/mol |
IUPAC-Name |
9-thia-2,6,11-triazatricyclo[6.3.0.03,6]undeca-1(11),2,4,7-tetraene |
InChI |
InChI=1S/C7H5N3S/c1-2-10-3-5-7(8-4-11-5)9-6(1)10/h1-3H,4H2 |
InChI-Schlüssel |
GZAIBIBYKUECSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=C2C(=CN3C=CC3=N2)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





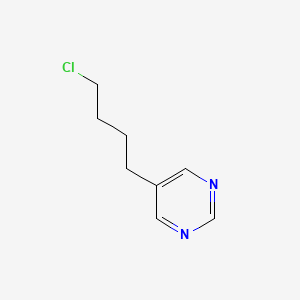

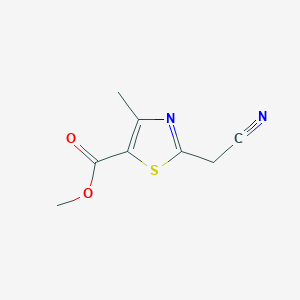
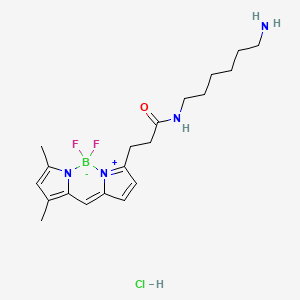
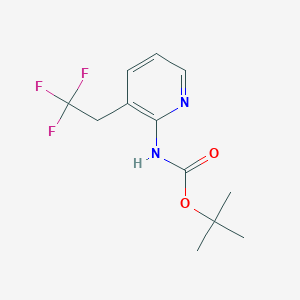
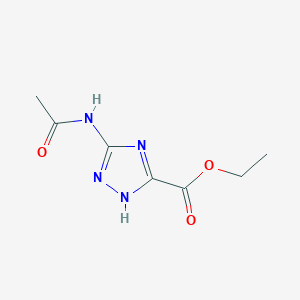
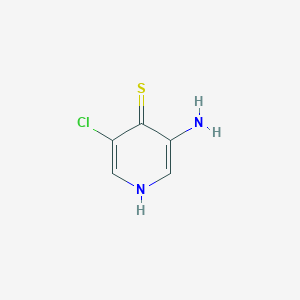
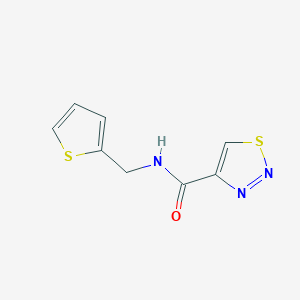

![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
